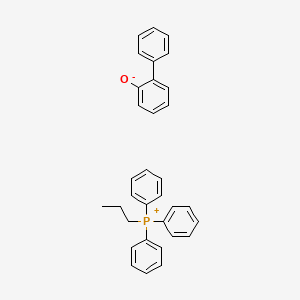
2-phenylphenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of phenylphenolate and triphenyl(propyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, such as propyl bromide, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting triphenyl(propyl)phosphanium bromide is then reacted with 2-phenylphenol to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-phenylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphine derivatives, and substituted phenylphenolate compounds .
Scientific Research Applications
2-phenylphenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals that catalyze various chemical reactions. It can also interact with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis and catalysis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different chemical properties.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide with unique reactivity.
Uniqueness
2-phenylphenolate;triphenyl(propyl)phosphanium is unique due to its combination of phenylphenolate and triphenyl(propyl)phosphanium moieties. This unique structure imparts specific chemical properties and reactivity that are not observed in the individual components or other similar compounds .
Properties
CAS No. |
94231-24-0 |
|---|---|
Molecular Formula |
C33H31OP |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-phenylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H10O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2,18H2,1H3;1-9,13H/q+1;/p-1 |
InChI Key |
FRUSGKKOVPZJRG-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















